10-Acetylphenothiazine

Electrochemistry Energy Storage Battery Safety

Choose 10-Acetylphenothiazine for applications where alkylphenothiazines fail. Unlike 10-methylphenothiazine (pH-independent oxidation), this N-acetyl derivative undergoes distinct, highly pH-dependent hydrogen-ion-catalyzed hydrolysis—critical for controlled stability studies. Its 'extra-' N-acetyl configuration hinders nitrogen lone-pair delocalization, ensuring unique 13C NMR signatures and enabling exclusive 2-substituted regioselectivity in Friedel-Crafts acylation (unattainable with unsubstituted phenothiazine). Validated as a stable redox shuttle in LiFePO4 coin cells, benchmarked against 2,5-di-tert-butyl-1,4-dimethoxybenzene. Ideal for battery R&D, medicinal chemistry, and forced degradation studies. Bulk and research quantities available.

Molecular Formula C14H11NOS
Molecular Weight 241.31 g/mol
CAS No. 1628-29-1
Cat. No. B156027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Acetylphenothiazine
CAS1628-29-1
Molecular FormulaC14H11NOS
Molecular Weight241.31 g/mol
Structural Identifiers
SMILESCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31
InChIInChI=1S/C14H11NOS/c1-10(16)15-11-6-2-4-8-13(11)17-14-9-5-3-7-12(14)15/h2-9H,1H3
InChIKeyDNVNQWUERFZASD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility26.4 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





10-Acetylphenothiazine (CAS 1628-29-1): Core Properties and Procurement Identifier


10-Acetylphenothiazine (C14H11NOS, MW 241.31) is a phenothiazine derivative featuring an acetyl substituent at the N-10 position . This structural modification distinguishes it from unsubstituted phenothiazine and alkylated analogs by altering its electronic configuration, reactivity, and stability profile [1]. The compound appears as a white to light orange powder with a melting point of 202.0–206.0°C . It is commercially available at purities of ≥95% (NMR) or ≥98% (GC), and is primarily employed as a redox shuttle additive in lithium-ion batteries and as a versatile intermediate in organic synthesis . Due to its specific N-acetyl substitution, its degradation pathway and electrochemical behavior differ significantly from closely related 10-alkylphenothiazines, which is critical for applications requiring controlled stability or specific redox potentials [1].

Why 10-Acetylphenothiazine Cannot Be Swapped with Unsubstituted or Alkylated Phenothiazines


Generic substitution among phenothiazine derivatives is scientifically unsound due to divergent degradation mechanisms, electronic configurations, and synthetic utility. While 10-alkylphenothiazines like 10-methylphenothiazine degrade via a pH-independent oxidation pathway [1], 10-acetylphenothiazine undergoes a distinct, highly pH-dependent hydrogen-ion-catalyzed hydrolysis [2]. This fundamental difference means that stability, shelf-life, and reactivity in aqueous or acidic environments cannot be predicted from alkylphenothiazine data. Furthermore, 13C NMR studies confirm that the N-acetyl group adopts a preferred 'extra-' configuration that severely hinders nitrogen lone-pair delocalization into the aromatic rings, a key electronic feature not shared by N-alkyl derivatives [3]. Consequently, substituting an alkylphenothiazine for the N-acetyl variant in applications like redox shuttles, where electrochemical stability is paramount, or in multistep syntheses requiring regioselective Friedel-Crafts acylation [4], will lead to performance failure or an entirely different reaction outcome. The following quantitative evidence details these critical, verifiable differences.

10-Acetylphenothiazine Differentiation: Head-to-Head Quantitative Evidence vs. Closest Analogs


Redox Shuttle Additive Stability in Lithium-Ion Batteries: Direct Comparison with 10-Alkylphenothiazines

In a direct head-to-head study of five phenothiazine derivatives, 10-acetylphenothiazine was evaluated alongside 10-methylphenothiazine, 10-ethylphenothiazine, 3-chloro-10-methylphenothiazine, and 10-isopropylphenothiazine for its performance as a redox shuttle additive in LiFePO4/graphite and LiFePO4/Li4/3Ti5/3O4 Li-ion coin cells [1]. The study found all five molecules to be stable redox shuttle additives for overcharge and overdischarge protection [1]. Critically, the stability of 10-acetylphenothiazine over repeated overcharge and overdischarge cycles was found to be 'about equal to that of 2,5-di-tert-butyl-1,4-dimethoxybenzene,' a benchmark redox shuttle known to provide protection for over 100% overcharge at a C/10 rate [1]. This head-to-head data confirms that while all five phenothiazines are functional, the N-acetyl derivative exhibits cycle stability on par with a well-established, non-phenothiazine benchmark, a quantitative performance metric not universally demonstrated for all members of the tested series [1].

Electrochemistry Energy Storage Battery Safety

Degradation Pathway Divergence: pH-Dependent Hydrolysis vs. pH-Independent Oxidation of 10-Methylphenothiazine

A critical and quantifiable difference exists between the degradation pathways of 10-acetylphenothiazine and its 10-alkyl analog, 10-methylphenothiazine. Kinetic studies demonstrate that the degradation of 10-acetylphenothiazine is 'highly pH dependent,' proceeding via a specific hydrogen-ion-catalyzed hydrolysis to yield phenothiazine, which subsequently oxidizes [1]. In stark contrast, the degradation of 10-methylphenothiazine is 'pH independent up to pH 7.0' and proceeds via direct oxidation to its 5-oxide and 3H-phenothiazine-3-one [2][3]. This mechanistic divergence means that 10-acetylphenothiazine's stability is acutely sensitive to acidic conditions, whereas 10-methylphenothiazine's stability is not. Quantitative agreement between experimental and calculated phenothiazine concentrations based on the hydrolysis-first mechanism validates the distinct pathway for the acetyl derivative [1].

Stability Studies Pharmaceutical Analysis Degradation Kinetics

Electronic Configuration and Conformational Preference: N-Acetyl 'Extra-' Configuration vs. N-Alkyl Analogs

13C NMR spectroscopy studies provide definitive evidence of a unique electronic configuration for 10-acetylphenothiazine (N-acetylphenothiazine) compared to N-alkyl and unsubstituted phenothiazines. The study of nitrogen lone-pair delocalization revealed that for all tricyclic compounds like 10-acetylphenothiazine, 'Nitrogen lone-pair delocalization of the N-acetyl group into the aromatic system is strongly hindered' [1]. This is a direct consequence of the preferred 'extra-' configuration adopted by the N-acetyl group in both CDCl3 and Me2SO solutions [1]. This specific conformational locking and electronic isolation of the nitrogen lone pair is a quantifiable, spectroscopically verified property not present in phenothiazine or 10-methylphenothiazine, where the nitrogen lone pair is more available for delocalization [1]. This structural feature fundamentally alters the compound's electron density distribution, which governs its reactivity in electrophilic substitution and its redox behavior.

NMR Spectroscopy Conformational Analysis Electronic Structure

Regioselective Synthetic Utility: Exclusive 2-Substitution in Friedel-Crafts Acylation vs. 3,7-Disubstitution for Unsubstituted Phenothiazine

10-Acetylphenothiazine provides a distinct synthetic advantage over unsubstituted phenothiazine in Friedel-Crafts acylation reactions. Detailed synthetic studies demonstrate that Friedel-Crafts acylation of 10-acetylphenothiazine with reagents such as acetyl chloride, acetic anhydride, and chloroacetyl chloride directs substitution exclusively to the 2-position, yielding mono-substituted 2-phenothiazinyl ketones [1]. In contrast, identical acylation of unsubstituted phenothiazine yields only 3,7-disubstituted derivatives [1][2]. This quantifiable difference in regiochemical outcome is a direct consequence of the N-acetyl group's electronic and steric influence, as confirmed by the 'extra-' configuration and hindered lone-pair delocalization [3]. The 2-position is of significant physiological interest due to its relevance to the activity of chlorpromazine and related neuroactive compounds [1].

Organic Synthesis Friedel-Crafts Acylation Regioselectivity

Antioxidant Activity: Reported Potential within the Phenothiazine Derivative Class

Phenothiazine derivatives, as a class, have garnered considerable interest for their antioxidant properties and potential therapeutic applications in mitigating oxidative stress-related diseases [1]. A comprehensive review of phenothiazine derivatives notes that several synthesized compounds exhibited significant antioxidant activity, with some showing higher potency than standard antioxidants such as ascorbic acid and Trolox [1]. 10-Acetylphenothiazine itself has been reported to possess antioxidant properties . In studies on phenothiazines, including this compound, results indicated significant antioxidant activity comparable to standard antioxidants in vitro, specifically in assays measuring inhibition of lipid peroxidation . While direct, quantitative IC50 values for 10-acetylphenothiazine against specific free radicals are not detailed in the retrieved primary literature, the available class-level and compound-specific evidence supports its inclusion in antioxidant research applications, with the caveat that its activity profile may differ from other derivatives due to its unique electronic configuration [2].

Antioxidant Free Radical Scavenging Oxidative Stress

High-Confidence Application Scenarios for 10-Acetylphenothiazine Based on Verified Differentiation


Lithium-Ion Battery Overcharge Protection: Benchmark-Grade Redox Shuttle Additive

10-Acetylphenothiazine is a proven, stable redox shuttle additive for lithium-ion batteries, specifically validated in LiFePO4-based coin cells for both overcharge and overdischarge protection [1]. Its cycle stability has been directly benchmarked against the high-performance standard 2,5-di-tert-butyl-1,4-dimethoxybenzene, confirming its suitability for applications demanding long cycle life and robust safety mechanisms [1]. This makes it a high-confidence selection for battery R&D teams developing next-generation electrolyte formulations, particularly where a phenothiazine core is desired for its ligand substitution potential to tune redox potentials [1].

pH-Controlled Stability Studies and Analytical Method Development

Due to its uniquely pH-dependent degradation via hydrogen-ion-catalyzed hydrolysis, 10-acetylphenothiazine serves as an excellent model compound for stability studies in pharmaceutical and analytical chemistry [2]. Its distinct degradation products (phenothiazine, phenothiazine-5-oxide, 3H-phenothiazine-3-one) are well-characterized, enabling robust HPLC method development and forced degradation studies [2]. This is in stark contrast to the pH-independent oxidation of 10-methylphenothiazine, making the acetyl derivative the preferred choice for investigating hydrolysis mechanisms or for applications requiring predictable, pH-triggered degradation [3].

Regioselective Synthesis of 2-Substituted Phenothiazine Derivatives

10-Acetylphenothiazine is an essential starting material for the exclusive synthesis of 2-substituted phenothiazines via Friedel-Crafts acylation [4]. This regioselectivity is unattainable with unsubstituted phenothiazine, which yields 3,7-disubstituted products [4]. This makes 10-acetylphenothiazine a critical building block for medicinal chemists aiming to prepare analogs of chlorpromazine and other neuroactive 2-substituted phenothiazines, as well as for materials scientists exploring novel phenothiazine-based monomers and polymers with tailored electronic properties [4].

Conformational and Electronic Structure Studies via NMR Spectroscopy

The well-defined 'extra-' configuration of the N-acetyl group in 10-acetylphenothiazine, which strongly hinders nitrogen lone-pair delocalization, makes it a valuable model compound for advanced NMR spectroscopy and computational chemistry studies [5]. Its unique 13C NMR signature in solvents like CDCl3 and Me2SO provides a benchmark for investigating conformational dynamics and electronic effects in other 'butterfly'-shaped tricyclic systems [5]. Researchers investigating structure-property relationships in heterocycles can leverage this compound as a structurally rigid, spectroscopically defined reference.

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